molecular formula C7H10N2O2 B8200924 (6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol

(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol

Cat. No.: B8200924
M. Wt: 154.17 g/mol
InChI Key: RCJCMJGBSTUODK-UHFFFAOYSA-N
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Description

(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol: is a heterocyclic compound with the molecular formula C7H10N2O2 It is characterized by a fused ring system that includes an imidazole and an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with an oxirane compound in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, (6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine: In medicine, this compound has potential applications as a therapeutic agent. Its derivatives may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it may be incorporated into polymers to enhance their mechanical strength or thermal stability.

Mechanism of Action

The mechanism of action of (6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events that lead to the desired therapeutic or biological effect.

Comparison with Similar Compounds

  • 2-Hydroxy-2-methylpropiophenone
  • 5,5′-Dinitramino-8,8′-azo-1,2,5-oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazine
  • 2,2′-Bipyridyl

Comparison: Compared to these similar compounds, (6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol stands out due to its unique fused ring system, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-4-6-3-9-2-1-8-7(9)5-11-6/h1-2,6,10H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJCMJGBSTUODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=NC=CN21)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add tetra-N-butylammonium fluoride (1M in tetrahydrofuran; 13.98 mL; 3 equiv; 13.98 mmoles) to a solution of tert-butyl-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-ylmethoxy)-diphenyl-silane (6.96 g; 1.0 equiv; 17.73 mmoles) in tetrahydrofuran (100 mL) and stir for 1 hour. Load the solution directly onto an SCX ion-exchange column and elute with 15% methanol in dichloromethane followed by 20% ((2N ammonia in methanol) in dichloromethane) to afford (2 scx ion-exchange purifications were required) 6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-ylmethanol (2.59 g; 61%). MS (m/z): 155(M+1).
Quantity
13.98 mL
Type
reactant
Reaction Step One
Name
tert-butyl-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-ylmethoxy)-diphenyl-silane
Quantity
6.96 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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